molecular formula C28H25N7O3S3 B2561137 methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 647819-58-7

methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2561137
CAS No.: 647819-58-7
M. Wt: 603.73
InChI Key: VGGVYFLPJXXHSY-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C28H25N7O3S3 and its molecular weight is 603.73. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound contains multiple functional groups that contribute to its biological activity. Its structure includes:

  • Cyclopentathienopyrimidine core : Known for various pharmacological properties.
  • Triazole moiety : Associated with antifungal and anticancer activities.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H24N6O2S3
Molecular Weight472.59 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in nucleotide synthesis .

Antimicrobial Properties

The presence of thioether and triazole groups in the compound suggests potential antimicrobial activity. Compounds featuring these moieties have been documented to possess antibacterial effects against a range of pathogens. Specifically, benzothioate derivatives have demonstrated effective antibacterial activity compared to standard antibiotics like chloramphenicol .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA synthesis in cancer cells.
  • Targeting Folate Pathways : Similar compounds have been shown to target folate transporters in tumor cells, enhancing selective uptake and efficacy against cancer cells expressing these receptors .

Study 1: Triazole Derivatives in Cancer Therapy

A study published in Cancer Research highlighted the effectiveness of triazole derivatives in targeting folate receptors in human tumor cells. The most active analogs exhibited IC50 values in the nanomolar range against KB human tumors, indicating potent anticancer activity .

Study 2: Antibacterial Activity of Thioether Compounds

Another investigation focused on the antibacterial properties of thioether-substituted triazoles. The results demonstrated that these compounds had broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Properties

IUPAC Name

methyl 2-[[2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O3S3/c1-38-26(37)17-10-5-6-12-19(17)30-22(36)15-40-28-34-33-21(35(28)16-8-3-2-4-9-16)14-39-27-31-24(29)23-18-11-7-13-20(18)41-25(23)32-27/h2-6,8-10,12H,7,11,13-15H2,1H3,(H,30,36)(H2,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVYFLPJXXHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC(=C5C6=C(CCC6)SC5=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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